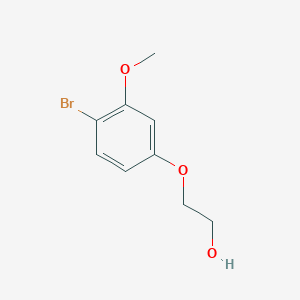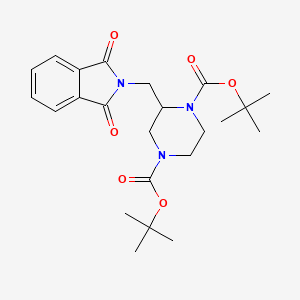
N3-O2Oc-O2Oc-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely used in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These reactions are essential in various fields, including bioconjugation, drug development, and material science.
Mecanismo De Acción
Target of Action
N3-O2Oc-O2Oc-OH is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups , DBCO groups , or BCN groups . These groups are often found in a variety of biological molecules, making this compound a versatile tool in bioconjugation, the process of creating a covalent bond between two biomolecules.
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, creating a strong covalent bond between the two molecules. Additionally, this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Result of Action
The result of this compound’s action is the formation of a covalent bond between itself and a target molecule containing an Alkyne, DBCO, or BCN group . This can have a variety of effects at the molecular and cellular level, depending on the nature of the target molecule and the specific biological context.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-O2Oc-O2Oc-OH involves the incorporation of azide groups into the molecular structure. The compound is typically synthesized through a series of chemical reactions that introduce the azide functionality into the desired molecular framework. The reaction conditions often involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N3-O2Oc-O2Oc-OH primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azides and alkynes, forming triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for copper catalysts and is driven by the strain in the alkyne moiety
Common Reagents and Conditions
CuAAC: Requires copper catalysts, typically copper sulfate and sodium ascorbate, under mild conditions.
SPAAC: Utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), under ambient conditions
Major Products
The major products formed from these reactions are triazoles, which are stable and versatile compounds used in various applications, including drug development and material science .
Aplicaciones Científicas De Investigación
N3-O2Oc-O2Oc-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions
Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Applied in the creation of functional materials, such as polymers and nanomaterials, through click chemistry
Comparación Con Compuestos Similares
N3-O2Oc-O2Oc-OH is unique due to its specific structure and reactivity in click chemistry reactions. Similar compounds include:
N3-AEEA-AEEA: Another azide-containing click chemistry reagent with similar reactivity.
Azido-AEEA-AEEA: A variant with a slightly different molecular structure but similar applications.
These compounds share the azide functionality and are used in similar applications, but this compound is distinguished by its specific molecular structure and reactivity profile .
Propiedades
IUPAC Name |
2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDQHVBNBHLKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B6337327.png)








![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)



